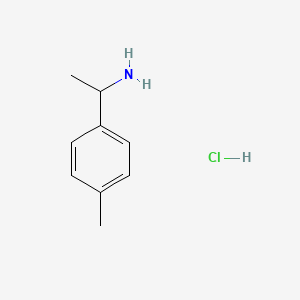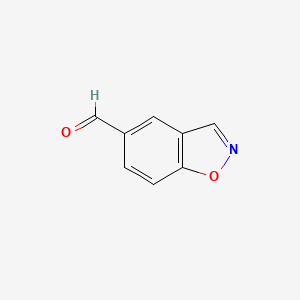
1,2-苯并噁唑-5-甲醛
描述
1,2-Benzoxazole-5-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an aldehyde functional group at the 5-position
科学研究应用
1,2-Benzoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action:
1,2-Benzoxazole-5-carbaldehyde (referred to as benzoxazole aldehyde) is a heterocyclic aromatic compound with an aryl ring fused to an oxazole moiety . Its structure allows efficient interaction with biological targets. Some of its primary targets include:
- DNA Topoisomerases : These enzymes play a crucial role in DNA replication, transcription, and repair. Benzoxazole aldehyde inhibits DNA topoisomerases I and IIα, which are involved in cancer formation and proliferation .
Mode of Action:
Benzoxazole aldehyde interacts with its targets through various mechanisms:
- π-π Stacking and Hydrogen Bonding : The planar benzene ring can form π-π stacking or π-cation interactions with host molecules. Additionally, the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions .
Biochemical Pathways:
The compound affects several pathways, including those related to cancer, inflammation, and cardiovascular disorders. For instance, it inhibits DNA topoisomerases involved in cancer progression .
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, pH affects its solubility and absorption.
: Abdulrahman Abdullahi & Keng Yoon Yeong. “Targeting disease with benzoxazoles: a comprehensive review of recent developments.” Medicinal Chemistry Research, 33(2), 406–438 (2024).
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Benzoxazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the partial oxidation of (2-substituted benzoxazol-5-yl) methanol using pyridinium chlorochromate (PCC) as the oxidizing agent . Another method includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under specific reaction conditions .
Industrial Production Methods: Industrial production of 1,2-Benzoxazole-5-carbaldehyde typically involves scalable synthetic routes that ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions are often preferred to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions: 1,2-Benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for partial oxidation.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the aldehyde group.
Substitution: Various electrophiles can be used under acidic or basic conditions to achieve substitution on the benzene ring
Major Products Formed:
Oxidation: 1,2-Benzoxazole-5-carboxylic acid.
Reduction: (2-Substituted benzoxazol-5-yl) methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
相似化合物的比较
Benzoxazole: Lacks the aldehyde functional group but shares the benzoxazole core structure.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness: 1,2-Benzoxazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group at the 5-position, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives. This functional group allows for further chemical modifications and the development of novel compounds with enhanced properties .
属性
IUPAC Name |
1,2-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUESGFJHQYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933718-95-7 | |
| Record name | 1,2-benzoxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


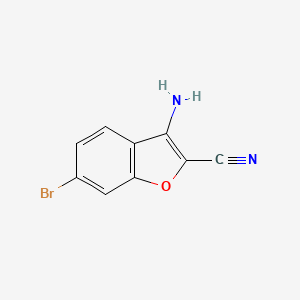

![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)
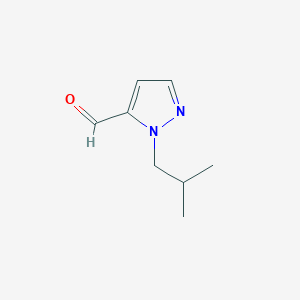
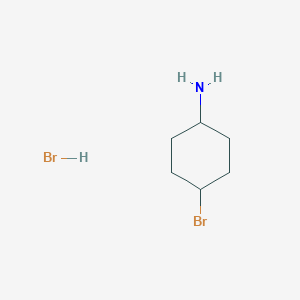
![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)
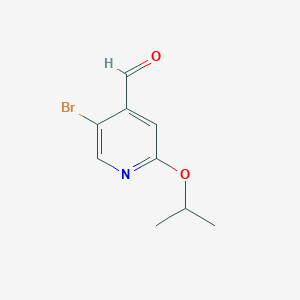
![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
